(2,6-Difluorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
“(2,6-Difluorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a heterocyclic compound featuring a 1,2,4-oxadiazole core fused to an azetidine ring (a strained four-membered nitrogen-containing cycle) and substituted with a 2,6-difluorophenyl group and a thiophene moiety. The oxadiazole ring contributes to its electron-deficient character, while the azetidine’s conformational rigidity and fluorine substituents may enhance target binding and metabolic stability. Such structural attributes make it a candidate for pharmaceutical research, particularly in kinase inhibition or antimicrobial applications.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2S/c17-10-3-1-4-11(18)13(10)16(22)21-7-9(8-21)15-19-14(20-23-15)12-5-2-6-24-12/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSBKCSKGDQILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,6-Difluorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone represents a novel class of bioactive molecules that incorporate both oxadiazole and azetidine moieties. These structural features are known to confer various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential and relevant case studies.
Antimicrobial Properties
Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-oxadiazoles have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis . The oxadiazole component in the compound under study is hypothesized to enhance its interaction with microbial targets.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | Activity (IC50) |
|---|---|---|
| 3a | M. tuberculosis (WT) | 0.25 µM |
| 3b | E. coli | 0.50 µM |
| 3c | S. aureus | 0.30 µM |
Anticancer Activity
Preliminary studies on similar compounds have demonstrated promising anticancer effects, particularly against breast cancer cell lines (MCF-7). The presence of electron-withdrawing groups (EWGs) in the para position of the phenyl ring has been correlated with enhanced cytotoxicity .
Table 2: Cytotoxicity Against MCF-7 Cell Line
| Compound | Concentration (µM) | % Inhibition |
|---|---|---|
| AZ-5 | 0.1 | 93.28% |
| AZ-9 | 0.5 | 90.56% |
| AZ-10 | 1 | 93.14% |
Anti-inflammatory Properties
The compound's potential anti-inflammatory activity is supported by the presence of the azetidine ring, which has been linked to immunostimulatory effects and modulation of inflammatory pathways . The synthesis and evaluation of similar azetidinone derivatives have shown significant promise in reducing inflammation markers in vitro.
Case Studies and Research Findings
A recent review highlighted the biological activities associated with oxadiazole derivatives, noting their diverse pharmacological profiles . One study focused on a series of substituted oxadiazoles and their impact on drug-resistant strains of Plasmodium falciparum, showcasing their potential as antimalarial agents .
Another investigation into the structure-activity relationship (SAR) of azetidinone derivatives revealed that modifications at specific positions significantly influenced their biological efficacy against cancer cell lines .
Comparison with Similar Compounds
Research Findings and Implications
- Fluorine Positioning : The 2,6-difluoro configuration may offer superior target engagement compared to 2,4-difluoro analogs by minimizing steric clashes in planar binding sites .
- Heterocycle Impact : Oxadiazoles’ electron deficiency may enhance π-stacking in aromatic enzyme pockets, whereas triazoles (as in ) rely more on hydrogen bonding .
- Azetidine’s Role : Despite synthetic challenges, its rigidity could reduce off-target effects, a hypothesis supported by studies on strained rings in drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
